Unii-I2cst2BV1Q
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Overview
Description
AK-106, also known as AK106-001616, is a selective inhibitor of cytosolic phospholipase A2 (cPLA2) inhibitor. AK-106 has been shown to have analgesic activites similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Scientific Research Applications
Electronics and Communication
- Dual-Band CMOS Front-End for Wireless Applications : A study by Li, Quintal, & Kenneth (2004) developed a dual-band front-end with two gain modes operating at the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band. This innovation was significant in wireless communication technologies.
Nanotechnology and Material Science
- Advances in Liquid-phase Syntheses of Nanoparticles : Research by Cushing, Kolesnichenko, & O'connor (2004) highlighted the development of novel materials and their impact on industries like electronics. This work underlines the intersection of scientific discovery and technological advancement in materials science.
Educational Programs and Innovation
- Transforming Educational Programs for Academic Researchers : A study by Giordan, Shartrand, Steig, & Weilerstein (2011) focused on the translation of scientific research to practical innovations, emphasizing the need for educational programs that foster this transformation.
Chemical Genetics
- National Cancer Institute's Initiative for Chemical Genetics : The work of Tolliday et al. (2006) on the Initiative for Chemical Genetics (ICG) at the National Cancer Institute aimed to accelerate the discovery of small-molecule probes relevant to cancer, illustrating the application of chemical genetics in biomedical research.
properties
CAS RN |
590416-75-4 |
---|---|
Product Name |
Unii-I2cst2BV1Q |
Molecular Formula |
C26H25N3O3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[3-amino-4-(2,3-dihydro-1H-inden-2-yloxy)-5-(1-methylindazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H25N3O3/c1-29-24-8-7-19(12-20(24)15-28-29)22-10-16(6-9-25(30)31)11-23(27)26(22)32-21-13-17-4-2-3-5-18(17)14-21/h2-5,7-8,10-12,15,21H,6,9,13-14,27H2,1H3,(H,30,31) |
InChI Key |
ULNYPYSSPODXCS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(3-Amino-4-(indan-2-yloxy)-5-(1-methyl-1H-indazol-5-yl)-phenyl)-propionic acid AK-106 AK106-001616 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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